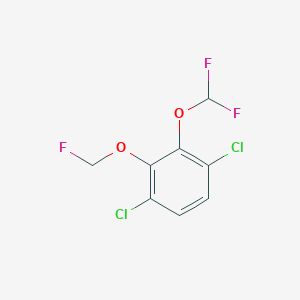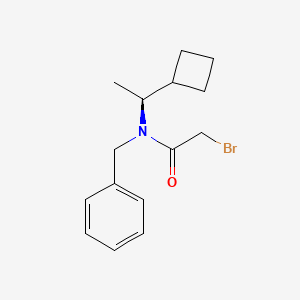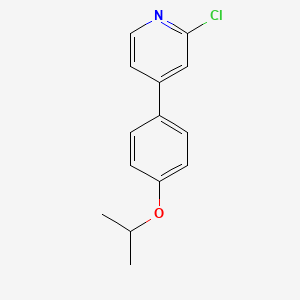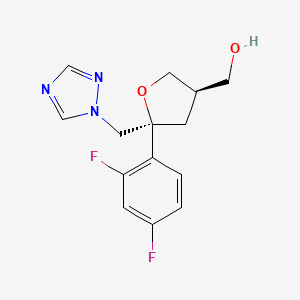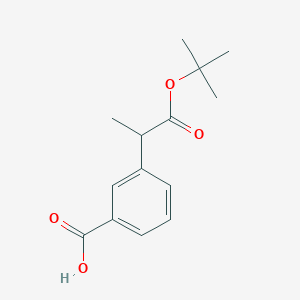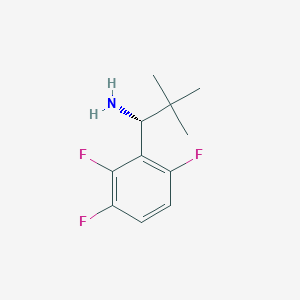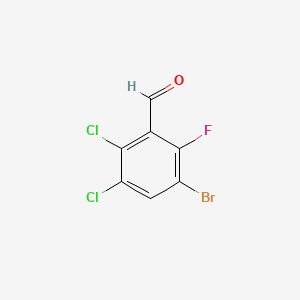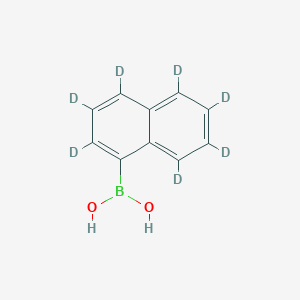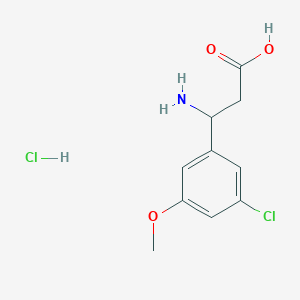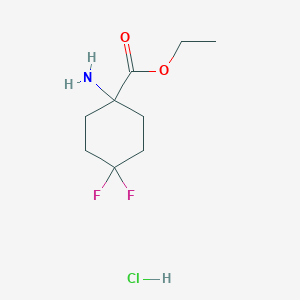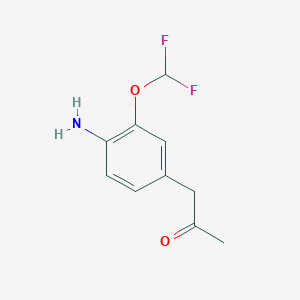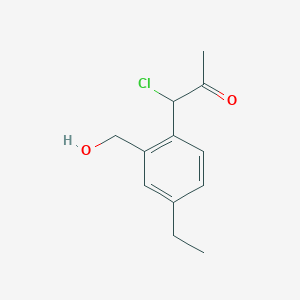
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2 It is a chlorinated derivative of a phenylpropanone, characterized by the presence of a chloro group, an ethyl group, and a hydroxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as 1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one, using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl and carbonyl groups can undergo oxidation and reduction reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-methylphenyl)propan-2-one: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
1-Chloro-1-(4-ethylphenyl)propan-2-one: Similar structure but without the hydroxymethyl group, affecting its chemical properties.
1-Chloro-1-(4-ethyl-2-methylphenyl)propan-2-one:
Uniqueness
1-Chloro-1-(4-ethyl-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both a hydroxymethyl group and a chloro group on the phenyl ring.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-1-[4-ethyl-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-9-4-5-11(10(6-9)7-14)12(13)8(2)15/h4-6,12,14H,3,7H2,1-2H3 |
InChI Key |
XPKPGTRVWUIIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


